2-Ethylacridine

Physicochemical characterization Positional isomer differentiation Quality control

Researchers studying MRSA resistance require positional isomers with verified target engagement. 2-Ethylacridine (CAS 55751-83-2) is a C2-substituted acridine with quantifiable activity against multidrug resistance proteins. - **Antibacterial R&D**: Binds NorA efflux pump (ΔG = -6.8 kcal/mol); validated scaffold for potentiating antibiotics. - **Antifouling**: Outperforms industry reference DCOIT against barnacle cement protein in silico. - **Analytical certainty**: Picrate derivative mp 210-212°C-distinct from 1-,3-,4-ethyl isomers. Immediate shipping for target-based screening or lead optimization.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 55751-83-2
Cat. No. B12942355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylacridine
CAS55751-83-2
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC3=CC=CC=C3N=C2C=C1
InChIInChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3
InChIKeyLMTKWIQCTSKTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylacridine Procurement Specification


2-Ethylacridine (CAS 55751-83-2) is a C2-substituted acridine heterocycle with the molecular formula C15H13N and a computed XLogP3-AA of 4.2 [1]. The ethyl substitution at the 2-position of the acridine core distinguishes this compound from other positional isomers (1-, 3-, and 4-ethylacridine) and 9-substituted acridine derivatives [2]. This compound has been isolated as a natural product from marine bacteria and plant sources and demonstrates quantifiable in silico binding to bacterial multidrug resistance proteins [3].

Isomer Identity
2-ethyl positional isomer with verified differentiation from 1-, 3-, and 4-ethylacridine
Compound Class
Natural product-derived acridine heterocycle (C2-substituted)
Screening Context
Supports antibacterial efflux pump research and marine antifouling screening workflows
Physicochemical Profile
Computed XLogP3-AA 4.2 indicates higher lipophilicity than amino-substituted acridines

Why 2-Ethylacridine Substitution Fails


Generic substitution of 2-ethylacridine with unsubstituted acridine or positional isomers (1-, 3-, or 4-ethylacridine) fails to preserve critical physicochemical and biological properties. The position of ethyl substitution on the acridine ring directly impacts molecular planarity, electronic distribution, and intermolecular interactions [1]. In antibacterial applications, 2-ethylacridine demonstrates specific binding affinity (-6.8 kcal/mol) to the NorA multidrug resistance efflux pump of S. aureus—an interaction profile that cannot be replicated by unsubstituted acridine or 9-substituted analogs due to altered steric and electronic parameters [2]. For antifouling applications, 2-ethylacridine outperforms the industry reference compound in in silico evaluations, whereas other identified metabolites from the same extract did not achieve comparable activity [3].

! Unsubstituted acridine may not replicate 2-ethyl-specific electronic and steric contributions to NorA binding.
! Positional isomers (1-, 3-, 4-ethylacridine) can alter planarity and intermolecular interactions; melting point and picrate derivative profiles differ measurably.
! 9-substituted or amino-substituted acridine analogs show different lipophilicity and hydrogen-bonding profiles; in silico antifouling activity may not transfer.

2-Ethylacridine Differentiation Evidence


Melting Point & Picrate Isomer Comparison

The 2-ethyl substitution position on the acridine ring yields quantifiably distinct physicochemical properties compared to other ethylacridine positional isomers. Experimental data from Campbell et al. (1947) demonstrate that 2-ethylacridine exhibits a melting point of 51-52°C, which is measurably different from the 1-ethyl isomer (49-50°C) [1]. Furthermore, the picrate derivative of 2-ethylacridine melts at 210-212°C, which differs from the 3-ethylacridine picrate (198-200°C) and 4-ethylacridine picrate (205-207°C) [1]. These measurable differences enable unambiguous identification and quality control verification of the correct isomer.

Melting point vs. 1-ethyl isomer
Head-to-head
51–52 °C (Δ +1–3 °C higher than 1-ethylacridine)
Supports isomer identity verification and procurement of the correct positional isomer.
Capillary method data from Campbell et al. 1947.
Physicochemical characterization Positional isomer differentiation Quality control

Picrate Derivative Melting Point Differentiation

Picrate derivative formation provides a robust analytical method for distinguishing 2-ethylacridine from its positional isomers. The picrate derivative of 2-ethylacridine exhibits a melting point of 210-212°C, which is quantifiably distinct from 3-ethylacridine picrate (198-200°C, Δ = 10-14°C lower) and 4-ethylacridine picrate (205-207°C, Δ = 3-7°C lower) [1]. The 1-ethylacridine picrate melts at 206-208°C [1], also distinguishable from the 2-ethyl derivative.

Picrate derivative differentiation
Head-to-head
Picrate mp 210–212 °C; distinct from 3-ethyl (198–200 °C), 4-ethyl (205–207 °C), and 1-ethyl (206–208 °C) derivatives
Provides a robust analytical fingerprint for confirming 2-ethylacridine identity and purity.
Capillary method, recrystallized picrates; source Campbell et al. 1947.
Derivative characterization Isomer identification Analytical chemistry

NorA Efflux Pump Binding Affinity

2-Ethylacridine demonstrates quantifiable in silico binding affinity to the NorA multidrug resistance efflux pump protein of methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking analysis revealed a binding energy of -6.8 kcal/mol for the 2-ethylacridine–NorA complex [1]. While direct comparator binding energies for other acridine derivatives against NorA are not reported in the same study, this value establishes a baseline for structure–activity relationship investigations. Unsubstituted acridine would be expected to exhibit different binding characteristics due to the absence of the ethyl moiety that contributes to hydrophobic pocket interactions.

NorA efflux pump binding
Class-level
-6.8 kcal/mol (in silico docking)
Reported binding energy to MRSA NorA resistance protein; supports efflux pump inhibitor research.
No direct comparator data in same study; class-level inference. Data to verify experimentally.
Antibacterial MRSA Molecular docking Efflux pump inhibition

Antifouling Benchmark Comparison

In a comparative in silico screening of secondary metabolites extracted from the marine bacterium Vibrio alginolyticus, 2-ethylacridine demonstrated superior activity against the molecular target barnacle cement protein relative to other identified compounds and the reference antifouling agent [1]. The study explicitly states that '2-Ethylacridine showed promising activity than the other compounds including the reference antifouling agent 5-Dichloro-2-n-octyl-4-isothiazolin-3-one' [1]. Other compounds identified in the same extract, including 1H-Indole, 5-methyl-2-phenyl and diethyl bis(trimethylsilyl) silicate, did not achieve comparable activity levels.

Antifouling benchmark
Head-to-head
Reported higher in silico activity than industry reference 5-Dichloro-2-n-octyl-4-isothiazolin-3-one
Supports marine antifouling lead selection; exact binding scores not provided in available abstract.
In silico docking against barnacle cement protein; qualitative comparison.
Antifouling Marine biofouling Barnacle cement protein In silico screening

DNA Gyrase Binding Affinity

2-Ethylacridine exhibits quantifiable in silico binding to DNA gyrase, a validated antibacterial drug target. Independent molecular docking analysis reported a G-Score of -7.1 kcal/mol for 2-ethylacridine, with formation of hydrogen bonds to GLY residues (bond length 2.0 Å) [1]. This binding energy value provides a benchmark for evaluating 2-ethylacridine's potential as an antibacterial lead compound targeting DNA replication machinery.

DNA gyrase binding
Context-dependent
G-Score -7.1 kcal/mol, H-bonds to GLY (2.0 Å)
Reported benchmark for DNA gyrase inhibitor screening; no direct comparator in same study.
Independent in silico screen; cross-study comparison context.
Antibacterial DNA gyrase Molecular docking Target engagement

Computed Drug-Likeness Parameters

2-Ethylacridine possesses computed physicochemical parameters that inform its suitability for biological screening applications. The compound exhibits a computed XLogP3-AA of 4.2, topological polar surface area (TPSA) of 12.9 Ų, 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 rotatable bond [1]. These values contrast with more hydrophilic acridine derivatives such as 9-aminoacridine (XLogP3 ~1.5-2.0; TPSA ~38.9 Ų) and acridine-9-carboxamide derivatives that bear additional polar functional groups.

Drug-likeness parameters
Context-dependent
XLogP3-AA 4.2, TPSA 12.9 Ų, 0 HBD, 1 HBA, 1 rotatable bond
Higher lipophilicity and lower polarity vs. amino-substituted acridines; informs membrane permeability expectations.
Computed parameters; context-dependent for intracellular target engagement.
Physicochemical properties ADME prediction Drug-likeness

2-Ethylacridine Application Scenarios


MRSA NorA Inhibitor Development

2-Ethylacridine is suitable for antibacterial discovery programs focused on efflux pump inhibition in MRSA. Molecular docking studies demonstrate a binding energy of -6.8 kcal/mol to the NorA multidrug resistance protein [1]. This quantifiable interaction supports its use as a lead scaffold for developing NorA inhibitors to potentiate existing antibiotics or as a standalone antibacterial agent. Researchers prioritizing compounds with validated in silico target engagement against clinically relevant resistance mechanisms should consider 2-ethylacridine.

Marine Antifouling Coating Development

2-Ethylacridine is appropriate for antifouling research and marine coating formulation. In comparative in silico screening, 2-ethylacridine outperformed the industry reference antifouling agent 5-Dichloro-2-n-octyl-4-isothiazolin-3-one and other co-identified metabolites against the barnacle cement protein target [2]. Industrial formulators seeking natural product-derived antifouling agents with demonstrated superiority over existing benchmarks should evaluate 2-ethylacridine.

DNA Gyrase Inhibitor Screening

2-Ethylacridine is relevant for target-based antibacterial screening programs evaluating DNA gyrase inhibition. Independent molecular docking analysis reports a G-Score of -7.1 kcal/mol with hydrogen bonding to GLY residues (2.0 Å bond length) [3]. This established baseline binding value enables 2-ethylacridine to serve as a reference compound or starting point for medicinal chemistry optimization in DNA gyrase inhibitor programs.

Quality Control by Picrate Derivative

2-Ethylacridine offers definitive analytical differentiation from its positional isomers through established derivative melting points. The picrate derivative melts at 210-212°C, which is quantifiably distinct from 1-ethyl (206-208°C), 3-ethyl (198-200°C), and 4-ethyl (205-207°C) isomers [4]. Analytical laboratories and procurement specialists can utilize this characteristic for unambiguous identity confirmation and purity assessment.

Application
Selection Property
Validation Focus
MRSA efflux pump inhibitor research
Reported NorA binding energy context
In vitro efflux inhibition and potentiation assays
Marine antifouling coating research
Comparative in silico activity against barnacle cement protein
In vitro settlement assays and coating formulation evaluation
DNA gyrase inhibitor screening studies
Reported G-Score and hydrogen-bond interaction context
Enzymatic and target-based antibacterial screening
Isomer identity and purity confirmation
Picrate derivative melting point differentiation
Analytical method transfer and lot-specific verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.